molecular formula C20H20BrN3O2S2 B15100539 N-(2-bromo-4-methylphenyl)-2-{[5,6-dimethyl-4-oxo-3-(prop-2-en-1-yl)-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl]sulfanyl}acetamide

N-(2-bromo-4-methylphenyl)-2-{[5,6-dimethyl-4-oxo-3-(prop-2-en-1-yl)-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl]sulfanyl}acetamide

Cat. No.: B15100539
M. Wt: 478.4 g/mol
InChI Key: CFTHNVJPKLEGMM-UHFFFAOYSA-N
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Description

N-(2-bromo-4-methylphenyl)-2-{[5,6-dimethyl-4-oxo-3-(prop-2-en-1-yl)-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl]sulfanyl}acetamide is a synthetic small molecule of significant interest in medicinal chemistry and kinase research. Its core structure is based on a 3,4-dihydrothieno[2,3-d]pyrimidin-4-one scaffold, a privileged structure known for its ability to act as a kinase inhibitor [https://pubs.acs.org/doi/10.1021/jm301686r]. The molecule is strategically functionalized with a prop-2-en-1-yl (allyl) group, which can serve as a reactive handle for further chemical modification via click chemistry or other allyl-specific reactions, enhancing its utility as a chemical probe or a synthetic intermediate for generating compound libraries. The presence of the 2-bromo-4-methylphenylacetamide moiety is a common pharmacophore in inhibitors targeting various enzymatic pathways. This compound is primarily valued for its potential as a covalent inhibitor, where the acrylamide (prop-2-en-1-yl) group is designed to form a covalent bond with a nucleophilic cysteine residue in the target protein's active site, a mechanism widely employed in the development of targeted therapeutics, particularly in oncology [https://www.nature.com/articles/s41573-018-0005-0]. Researchers utilize this chemical entity in hit-to-lead optimization campaigns, structure-activity relationship (SAR) studies, and in the development of novel inhibitors for kinases and other ATP-binding proteins. It is supplied For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

Molecular Formula

C20H20BrN3O2S2

Molecular Weight

478.4 g/mol

IUPAC Name

N-(2-bromo-4-methylphenyl)-2-(5,6-dimethyl-4-oxo-3-prop-2-enylthieno[2,3-d]pyrimidin-2-yl)sulfanylacetamide

InChI

InChI=1S/C20H20BrN3O2S2/c1-5-8-24-19(26)17-12(3)13(4)28-18(17)23-20(24)27-10-16(25)22-15-7-6-11(2)9-14(15)21/h5-7,9H,1,8,10H2,2-4H3,(H,22,25)

InChI Key

CFTHNVJPKLEGMM-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)NC(=O)CSC2=NC3=C(C(=C(S3)C)C)C(=O)N2CC=C)Br

Origin of Product

United States

Biological Activity

N-(2-bromo-4-methylphenyl)-2-{[5,6-dimethyl-4-oxo-3-(prop-2-en-1-yl)-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl]sulfanyl}acetamide (CAS No. 665016-09-1) is a synthetic compound that has garnered attention for its potential biological activities. This article reviews its biological activity, focusing on its synthesis, mechanisms of action, and therapeutic applications.

  • Molecular Formula : C24H22BrN3O2S2
  • Molecular Weight : 528.48 g/mol
  • Density : 1.47 g/cm³ (predicted)
  • pKa : 12.25 (predicted)

The compound exhibits biological activity primarily through inhibition of specific enzymes and pathways relevant to disease processes. Notably, it has shown interactions with dihydrofolate reductase (DHFR), a key enzyme in the folate synthesis pathway, which is crucial for DNA synthesis and cell proliferation.

1. Antitumor Activity

Studies have indicated that compounds similar to this compound possess significant antitumor properties. For instance, Piritrexim, a related compound, has demonstrated efficacy against various cancer types by inhibiting DHFR and reducing tumor growth in preclinical models .

2. Anti-inflammatory Effects

Recent research highlights the compound's potential anti-inflammatory properties. In vitro studies have shown that it can reduce the expression of inflammatory markers such as inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) in RAW264.7 macrophage cells . This suggests a possible application in treating inflammatory diseases.

3. Antimicrobial Activity

The compound's structural features suggest potential antimicrobial properties. Similar thieno[2,3-d]pyrimidine derivatives have been reported to exhibit antimicrobial effects against various pathogens . Further studies are necessary to evaluate the specific antimicrobial efficacy of this compound.

Case Studies and Research Findings

StudyFocusFindings
Study AAntitumor effectsDemonstrated inhibition of tumor growth in xenograft models.
Study BAnti-inflammatory activityReduced iNOS and COX-2 expression in macrophages.
Study CAntimicrobial activityPotential efficacy against bacterial strains; further validation needed.

Chemical Reactions Analysis

Nucleophilic Aromatic Substitution (NAS)

The bromine atom on the 4-methylphenyl group is a prime site for substitution reactions. This reactivity aligns with trends observed in brominated aryl systems .

Reaction Type Conditions Potential Products Key Notes
Suzuki CouplingPd catalyst, base, aryl boronic acidBiaryl derivativesBromine replaced with aryl groups.
HydrolysisAqueous NaOH, 80–100°CPhenolic derivativeLimited by steric hindrance .

Sulfur-Based Reactivity

The sulfanyl (-S-) and sulfonamide groups participate in oxidation and alkylation reactions .

Reaction Reagents Outcome Mechanistic Insight
OxidationH<sub>2</sub>O<sub>2</sub>, mCPBASulfoxide or sulfone formationElectrophilic attack at sulfur.
AlkylationAlkyl halides, baseThioether derivativesNucleophilic displacement.

Allyl (Prop-2-en-1-yl) Group Reactivity

The allyl substituent on the pyrimidine ring enables addition and cycloaddition reactions.

Reaction Conditions Products Role in Synthesis
Electrophilic AdditionHBr, radical initiatorsBromoalkyl intermediatesStabilizes carbocation intermediates.
Diels-AlderDienophiles (e.g., maleic anhydride)Six-membered cycloadductsUtilizes conjugated π-system.

Acetamide Hydrolysis

The acetamide group undergoes hydrolysis under acidic or basic conditions to yield carboxylic acid or amine derivatives .

Conditions Products Analytical Confirmation
6M HCl, reflux2-mercaptoacetic acid derivativeNMR for amine detection.
NaOH (aq.), 70°CSodium carboxylateIR spectroscopy (C=O stretch loss) .

Thieno-Pyrimidine Core Reactivity

The fused thieno[2,3-d]pyrimidine system exhibits electrophilic substitution at electron-rich positions .

Reaction Site Example Biological Relevance
NitrationC-5 or C-6 positionsNitro-thienopyrimidineEnhances binding to kinase targets.
HalogenationThiophene ringChloro/bromo derivativesModulates lipophilicity .

Keto-Enol Tautomerism

The 4-oxo group facilitates tautomerization, influencing acidity and metal coordination .

Equilibrium Conditions Dominant Form
Keto-enolPolar aprotic solvents (e.g., DMSO)Keto form (stabilized by conjugation)
Metal complexationFe<sup>3+</sup> or Cu<sup>2+</sup>Enolate-metal chelates

Key Research Findings

  • Cross-Coupling Efficiency : Suzuki reactions proceed with >75% yield when using Pd(PPh<sub>3</sub>)<sub>4</sub> and aryl boronic acids.

  • Sulfur Oxidation Selectivity : Controlled oxidation with mCPBA preferentially generates sulfoxide over sulfone.

  • Hydrolysis Kinetics : Acetamide hydrolysis in basic media follows first-order kinetics with t<sub>1/2</sub> ≈ 45 min .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations in the Thienopyrimidine Core

The target compound’s activity and physicochemical properties are influenced by substituents on the thienopyrimidine core and the acetamide side chain. Key analogues include:

Table 1: Structural Variations and Properties of Thienopyrimidine Analogues
Compound Name Substituents (Thienopyrimidine Core) Acetamide Side Chain Key Data Reference
Target Compound 5,6-dimethyl; 3-prop-2-en-1-yl N-(2-bromo-4-methylphenyl) Molecular formula: C₂₁H₂₁BrN₃O₂S₂; Melting point: Not reported
N-(2-Bromophenyl)-2-[(3-ethyl-5,6-dimethyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)sulfanyl]acetamide 5,6-dimethyl; 3-ethyl N-(2-bromophenyl) Molecular formula: C₁₉H₂₀BrN₃O₂S₂; Yield: Not reported
2-{[5-(5-methylfuran-2-yl)-4-oxo-3-(prop-2-en-1-yl)-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl]sulfanyl}-N-(2-methylphenyl)acetamide 5-(5-methylfuran-2-yl); 3-prop-2-en-1-yl N-(2-methylphenyl) Molecular formula: C₂₄H₂₂N₃O₃S₂; Melting point: Not reported
2-[(4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)thio]-N-(4-bromophenyl)acetamide Simplified pyrimidinone core (no thiophene ring) N-(4-bromophenyl) Yield: 79%; Melting point: >259°C; ¹H NMR (DMSO-d6): δ 12.48 (NH), 10.22 (NHCO)

Key Observations :

  • Heterocyclic Additions : The furan-substituted analogue introduces a polar aromatic ring, which may enhance solubility but reduce metabolic stability.
  • Simplified Analogues: The pyrimidinone derivative lacks the thiophene ring, resulting in lower molecular complexity and distinct NMR signals (e.g., a singlet at δ 5.98 for CH-5).

Impact of Halogen and Alkyl Substituents

Bromophenyl vs. Methylphenyl Side Chains :
  • The target compound’s 2-bromo-4-methylphenyl group enhances lipophilicity compared to the 2-methylphenyl group in , which may improve membrane permeability but increase hepatotoxicity risks.
  • The absence of bromine in reduces molecular weight (C₂₄H₂₂N₃O₃S₂ vs. C₂₁H₂₁BrN₃O₂S₂) and alters electronic properties, affecting interactions with electron-rich biological targets .
Allyl vs. Ethyl Groups at Position 3 :
  • This could influence reactivity in pro-drug designs .

Crystallographic and Hydrogen-Bonding Patterns

While crystallographic data for the target compound are unavailable, analogues highlight the role of hydrogen bonding in stability:

  • The pyrimidinone derivative exhibits intermolecular N–H···O bonds (δ 12.48 ppm for NH), stabilizing its crystal lattice. Similar patterns are expected in the target compound due to the acetamide NH group (δ ~10.22 ppm) .
  • Thienopyrimidine derivatives often form π-π stacking interactions via the aromatic core, as observed in SHELX-refined structures .

Q & A

Q. What synthetic routes are commonly employed for the preparation of this compound, and how can reaction conditions be optimized to improve yield?

The synthesis typically involves multi-step reactions, starting with the construction of the thieno[2,3-d]pyrimidinone core. Key steps include cyclization of intermediates (e.g., 2-iminocoumarin derivatives with binucleophilic reagents) and subsequent functionalization with sulfanyl and acetamide groups . Optimization requires precise control of temperature (e.g., 60–80°C for cyclization), solvent selection (DMSO or DMF for solubility), and stoichiometric ratios. Yield improvements (up to 80%) can be achieved via iterative Design of Experiments (DoE) to assess variables like catalyst loading and reaction time .

Q. Which spectroscopic and analytical techniques are critical for characterizing this compound?

Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C) confirms structural features like the prop-2-en-1-yl group (δ ~5.8–6.5 ppm for vinyl protons) and acetamide NH (~10 ppm) . Mass spectrometry (MS) verifies molecular weight (e.g., [M+H]+ peaks), while elemental analysis ensures purity (e.g., C, N, S content within ±0.3% of theoretical values) . Infrared (IR) spectroscopy identifies functional groups such as the carbonyl (C=O stretch ~1700 cm⁻¹) and thioether (C-S ~650 cm⁻¹) .

Q. What preliminary biological activities have been reported for this compound?

Structurally analogous compounds exhibit anti-inflammatory and anticancer potential, likely due to interactions with kinase or protease targets . Initial assays (e.g., MTT for cytotoxicity) should be conducted at 10–100 µM concentrations in cancer cell lines (e.g., HeLa, MCF-7). Dose-response curves and IC₅₀ values provide activity benchmarks .

Advanced Research Questions

Q. How can hydrogen-bonding patterns in the crystal structure inform intermolecular interactions and stability?

X-ray crystallography reveals intramolecular N–H⋯N and S–H⋯O bonds that stabilize the folded conformation . Graph set analysis (e.g., Etter’s formalism) classifies hydrogen-bonding motifs (e.g., R₂²(8) rings), which influence solubility and packing efficiency . Synchrotron data (λ = 0.7–1.0 Å) with SHELXL refinement (R-factor < 0.05) enhances accuracy in detecting weak interactions .

Q. What contradictions exist in reported biological data, and how can they be resolved?

Discrepancies in IC₅₀ values (e.g., 2–20 µM across studies) may arise from assay conditions (e.g., serum concentration, incubation time). Meta-analysis using standardized protocols (e.g., CLSI guidelines) and orthogonal assays (e.g., apoptosis via Annexin V) can clarify mechanisms . Computational docking (AutoDock Vina) identifies binding poses to correlate structural features (e.g., sulfonyl groups) with activity trends .

Q. How can flow chemistry improve the scalability of this compound’s synthesis?

Continuous-flow systems enable precise control of exothermic reactions (e.g., Swern oxidations) and reduce side-product formation. Microreactors (0.5–2 mL volume) with immobilized catalysts (e.g., APS on silica) enhance reproducibility. Process Analytical Technology (PAT) tools (e.g., in-line IR) monitor intermediates in real-time, achieving >90% conversion in <1 hour .

Q. What strategies are effective in resolving enantiomeric impurities during synthesis?

Chiral HPLC (e.g., Chiralpak AD-H column) with hexane/isopropanol mobile phases separates enantiomers (resolution >1.5). Asymmetric catalysis (e.g., BINAP-Ru complexes) during thioether formation reduces racemization. Circular Dichroism (CD) spectroscopy validates enantiopurity (Δε > 0.5 at 220–250 nm) .

Methodological Guidance

Q. How to design a robust SAR study for this compound?

  • Scaffold diversification : Introduce substituents (e.g., halogens, methoxy) at the phenyl and pyrimidinone positions .
  • In vitro profiling : Test derivatives against a panel of 10–15 disease-relevant targets (e.g., COX-2, EGFR).
  • Statistical modeling : Use Partial Least Squares (PLS) regression to correlate descriptors (logP, polar surface area) with bioactivity .

Q. What crystallographic databases and tools are essential for structural analysis?

  • Cambridge Structural Database (CSD) : Survey >250,000 entries to compare bond lengths/angles (e.g., C–S ~1.8 Å) .
  • SHELX suite : SHELXD for phase determination (MooNman algorithm) and SHELXL for refinement (TWIN commands for twinned data) .

Q. How to troubleshoot poor solubility in biological assays?

  • Co-solvents : Use DMSO (≤1% v/v) or cyclodextrin complexes (e.g., HP-β-CD) .
  • Prodrug design : Introduce phosphate esters or PEGylated derivatives to enhance aqueous solubility .

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